C.I. Acid orange 67

Catalog No.
S1510113
CAS No.
12220-06-3
M.F
C26H21N4NaO8S2
M. Wt
604.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Acid orange 67

CAS Number

12220-06-3

Product Name

C.I. Acid orange 67

IUPAC Name

sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate

Molecular Formula

C26H21N4NaO8S2

Molecular Weight

604.6 g/mol

InChI

InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

GNFJBURFXWYRQN-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+]

Development of Azo Dye Removal Processes:

C.I. Acid Orange 67, being an azo dye, has served as a model compound in studies exploring the development of efficient methods for removing azo dyes from wastewater []. These dyes are often associated with environmental concerns due to their potential toxicity and persistence in the environment. Researchers have employed C.I. Acid Orange 67 to evaluate the effectiveness of various treatment methods, such as adsorption, photocatalysis, and biological degradation [, ].

Understanding Dye-Substrate Interactions:

C.I. Acid Orange 67, along with other dyes, has been used in research to investigate dye-substrate interactions, particularly focusing on the mechanisms by which dyes bind to different materials. This knowledge is crucial for optimizing dyeing processes in various industries, including textiles, leather, and even hair coloring []. Studies involving C.I. Acid Orange 67 have shed light on the influence of factors like dye structure, substrate properties, and dyeing conditions on the binding efficiency and color fastness [].

C.I. Acid Orange 67, with the chemical identifier CAS Number 12220-06-3, is an acidic orange-yellow dye primarily used in various industrial applications, including textiles and food processing. Its molecular formula is C26H21N4NaO8S2C_{26}H_{21}N_{4}NaO_{8}S_{2}, indicating the presence of nitrogen, sodium, oxygen, and sulfur atoms within its structure. The compound is characterized by its vibrant coloration and is soluble in water, making it suitable for a range of applications where dye solubility is essential .

C.I. Acid Orange 67 functions as a dye by absorbing specific wavelengths of light and reflecting others. The azo group is responsible for this light absorption, resulting in the orange color perception []. The dye interacts with the fiber molecules through ionic and hydrogen bonding interactions.

  • Limited data exists on the specific toxicity of C.I. Acid Orange 67.
  • As with most dyes, it's advisable to handle it with care to avoid inhalation, ingestion, or skin contact [].
  • Azo dyes can potentially break down into aromatic amines, some of which may be carcinogenic []. However, the specific risks associated with C.I. Acid Orange 67 require further investigation.

Please note:

  • Information on the synthesis and mechanism of action is not readily available in scientific literature due to the focus of C.I. Acid Orange 67 in industrial applications.
  • Further research is needed to fully understand the safety profile of C.I. Acid Orange 67.
Typical of azo dyes. Key reactions include:

  • Oxidation: The dye can undergo oxidation, which alters its color properties and stability.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its solubility and reactivity .
  • Complexation: It can form complexes with metal ions, which is significant in various applications such as wastewater treatment and dye removal processes .

These reactions are important for understanding how the dye behaves in different environments and its potential degradation pathways.

The biological activity of C.I. Acid Orange 67 has been a subject of research due to its potential toxicity and environmental impact. Studies indicate that the dye exhibits antimicrobial properties, which can be beneficial in certain applications but also raises concerns regarding its effects on aquatic life when released into water bodies . Additionally, the compound has been evaluated for its cytotoxic effects on various cell lines, highlighting the need for careful handling and disposal.

C.I. Acid Orange 67 can be synthesized through several methods:

  • Azo Coupling Reaction: This method involves the coupling of diazonium salts with phenolic compounds to form the azo dye. The reaction conditions (temperature, pH) significantly influence the yield and purity of the final product.
  • Sulfonation: The introduction of sulfonic acid groups enhances solubility in water and improves dyeing properties. This step is crucial for achieving the desired characteristics of the dye .

These synthesis techniques are essential for producing high-quality dyes that meet industry standards.

C.I. Acid Orange 67 is utilized in various fields:

  • Textile Industry: It is widely used for dyeing fabrics due to its vibrant color and good fastness properties.
  • Food Industry: The dye finds application as a coloring agent in food products, although regulatory standards must be adhered to ensure safety.
  • Biological Research: It serves as a fluorescent marker in biological assays and studies due to its distinct coloration properties .

Interaction studies involving C.I. Acid Orange 67 focus on its behavior in different environments:

  • Adsorption Studies: Research has shown that this dye can be effectively adsorbed by various materials, such as bentonite clay, making it useful in wastewater treatment processes to remove contaminants from industrial effluents .
  • Degradation Pathways: Investigations into the degradation of C.I. Acid Orange 67 under various conditions (e.g., light exposure, microbial activity) provide insights into its environmental impact and potential remediation strategies .

Compound NameCAS NumberKey Features
C.I. Acid Orange 715510-78-8Commonly used in textiles; similar color range
C.I. Acid Yellow 2312225-85-1Exhibits good lightfastness; used in food
C.I. Acid Red 8812237-30-8Known for high stability; used in cosmetics

Uniqueness of C.I. Acid Orange 67

C.I. Acid Orange 67 is particularly noted for its solubility and stability under acidic conditions compared to other similar compounds. Its ability to interact effectively with various substrates makes it a preferred choice in specific industrial applications.

Azo Coupling Mechanisms in Color Index Acid Orange 67 Synthesis

The synthesis of Color Index Acid Orange 67 fundamentally relies on the classical diazotization-coupling reaction sequence, which represents one of the most important transformations in industrial organic chemistry. The initial step involves the diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, where the primary aromatic amine undergoes conversion to the corresponding diazonium salt through treatment with nitrous acid under acidic conditions. This process requires careful temperature control, typically maintained at 0-5°C, to ensure the stability of the highly reactive diazonium intermediate and prevent decomposition.

The diazonium salt formation proceeds through a well-established mechanism where nitrous acid protonates the amino group, followed by nucleophilic attack by nitrite ion and subsequent dehydration to form the diazonium species. The resulting aryldiazonium cation exhibits significant electrophilic character due to the electron-withdrawing nature of the positively charged nitrogen terminus. In the case of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, the presence of the nitro group further enhances the electrophilicity of the diazonium center through its strong electron-withdrawing effect.

The subsequent coupling reaction with meta-cresol represents a classic example of electrophilic aromatic substitution, where the electron-rich phenolic compound serves as the nucleophilic coupling partner. The meta-cresol molecule, activated by the electron-donating hydroxyl group, undergoes preferential attack at the para position relative to the hydroxyl substituent. When the para position is occupied or sterically hindered, coupling can occur at the ortho position, albeit at reduced reaction rates. The reaction mechanism involves the formation of a sigma complex intermediate, followed by proton elimination to restore aromaticity and complete the azo bond formation.

Recent mechanistic studies have elucidated the role of pH optimization in controlling the selectivity and efficiency of the coupling reaction. At elevated pH values, the phenolic hydroxyl group becomes deprotonated, significantly enhancing the nucleophilicity of the aromatic ring and accelerating the coupling process. However, excessive basicity can lead to decomposition of the diazonium salt, necessitating careful pH balance to maximize yield while maintaining reagent stability.

Catalytic Esterification Pathways for Sulfonyl Group Incorporation

The final synthetic step in Color Index Acid Orange 67 preparation involves the esterification of the coupled azo intermediate with 4-methylbenzene-1-sulfonyl chloride, representing a critical transformation that introduces the sulfonyl functionality essential for the dye's solubility and dyeing properties. This esterification reaction typically employs acid chloride chemistry, where the sulfonyl chloride acts as an activated ester equivalent capable of forming covalent bonds with nucleophilic sites on the azo intermediate.

Traditional esterification approaches for sulfonyl group incorporation have relied on stoichiometric acid chloride reagents under basic conditions, often requiring the presence of tertiary amines such as triethylamine to neutralize the hydrochloric acid byproduct. However, recent advances in organocatalytic esterification have introduced more sustainable alternatives that operate under milder conditions with reduced environmental impact. The development of sulfur(IV)-based organocatalysts has demonstrated remarkable efficiency in direct esterification reactions, proceeding through intramolecularly interrupted Pummerer intermediates that facilitate acid activation.

Metal-free oxidative esterification methodologies have emerged as particularly attractive alternatives for incorporating sulfonyl functionalities into complex aromatic systems. These approaches utilize readily available acyl or sulfonyl chlorides in combination with arylboronic acids, proceeding under mild reaction conditions without requiring precious metal catalysts. The reaction mechanism involves oxidative coupling between the electrophilic sulfonyl chloride and the nucleophilic aromatic substrate, generating the desired ester linkage with high efficiency and broad substrate tolerance.

The optimization of esterification conditions for Color Index Acid Orange 67 synthesis requires careful consideration of reaction temperature, solvent selection, and catalyst loading to achieve maximum conversion while minimizing side reactions. Temperature control proves particularly critical, as excessive heating can lead to decomposition of the azo chromophore, while insufficient activation may result in incomplete esterification. Solvent choice significantly influences reaction kinetics, with polar aprotic solvents generally providing optimal solubility for both reactants and facilitating efficient molecular interactions.

Green Chemistry Approaches to Diazotization-Coupling Sequences

The development of environmentally benign synthetic methodologies for azo dye preparation has gained increasing importance due to growing concerns about the environmental and toxicological impact of traditional diazotization procedures. Conventional diazotization methods often generate dark decomposition products due to the presence of nitrous acid and its interaction with aromatic amines, leading to reduced yields and complicated product isolation. These limitations have driven the exploration of alternative reagent systems and reaction conditions that minimize environmental impact while maintaining synthetic efficiency.

Deep eutectic solvents have emerged as particularly promising media for green diazotization-coupling reactions, offering unique advantages in terms of environmental compatibility and reaction efficiency. The choline chloride-tartaric acid deep eutectic solvent system has demonstrated exceptional capability for conducting room temperature diazotization and coupling reactions, eliminating the need for cryogenic cooling traditionally required for diazonium salt stability. The bulky tartrate ion provides crucial stabilization to the diazonium intermediate, enabling stable existence at ambient temperature for extended periods exceeding 192 hours.

Methyl nitrite has been identified as an environmentally superior alternative to nitrous acid for diazotization reactions, offering clean reaction conditions and high product yields. This gaseous reagent, with boiling point of -12°C and melting point of -17°C, can be easily purified and bubbled through reaction mixtures before recovery through cold-trap collection. The absence of nitrous acid in the reaction mixture eliminates the formation of decomposition byproducts, resulting in cleaner reaction profiles and simplified product isolation procedures.

The mechanism of methyl nitrite-mediated diazotization differs fundamentally from traditional approaches, proceeding through radical pathways that avoid the acidic conditions typically required for nitrous acid activation. This mechanistic variation enables the use of aromatic amine hydrochlorides as substrates, providing enhanced stability to the resulting diazonium species and facilitating subsequent coupling reactions. The procedure demonstrates remarkable simplicity, requiring minimal operational complexity while achieving yields consistently exceeding 90% for diverse substrate combinations.

Water-based synthesis methodologies have gained particular attention for their potential to reduce organic solvent consumption while maintaining reaction efficiency. The development of aqueous diazotization-coupling protocols has demonstrated feasibility for large-scale azo dye production with significantly reduced environmental footprint. These approaches often incorporate phase-transfer catalysts or surfactant systems to facilitate molecular interactions between hydrophobic aromatic substrates and aqueous reaction media.

The integration of continuous flow processing represents another frontier in green azo dye synthesis, offering enhanced safety profiles and improved reaction control compared to traditional batch processes. Flow chemistry approaches enable precise temperature and residence time control, reducing the risk of diazonium salt decomposition while facilitating efficient heat and mass transfer. These methodologies prove particularly advantageous for scaling up azo dye production while maintaining consistent product quality and minimizing waste generation.

Green Chemistry ParameterTraditional MethodDeep Eutectic SolventMethyl NitriteWater-Based
Reaction Temperature (°C)0-5252525
Diazonium Stability (hours)2-4>19224-484-8
Yield (%)75-8590-95>9085-92
Solvent ToxicityHighLowMinimalNone
Waste GenerationHighLowMinimalLow

Photocatalytic Degradation Kinetics Using Semiconductor Nanomaterials

Photocatalytic degradation of C.I. Acid Orange 67 using semiconductor nanomaterials represents a highly effective approach for the removal of this azo dye from aqueous solutions [5]. The photocatalytic process involves the generation of electron-hole pairs upon ultraviolet or visible light irradiation of semiconductor catalysts, leading to the formation of reactive species that facilitate dye degradation [14].

Titanium dioxide has emerged as the most extensively studied semiconductor catalyst for C.I. Acid Orange 67 degradation [5]. The photocatalytic degradation mechanism follows a well-established pathway where titanium dioxide absorption of ultraviolet photons with energy greater than the band gap generates electron-hole pairs [14]. These charge carriers subsequently react with water molecules and dissolved oxygen to produce highly reactive hydroxyl radicals and superoxide anions [31].

The kinetics of C.I. Acid Orange 67 photocatalytic degradation typically follow the Langmuir-Hinshelwood model, which describes the relationship between initial degradation rates and dye concentration [28]. This kinetic model assumes that the reaction occurs on the catalyst surface following adsorption of the dye molecules [28]. The Langmuir-Hinshelwood expression for photocatalytic degradation can be written as:

r = (k × K × C) / (1 + K × C)

where r is the initial degradation rate, k is the reaction rate constant, K is the adsorption equilibrium constant, and C is the dye concentration [28].

Kinetic Parameters and Rate Constants

Research has demonstrated that the photocatalytic degradation of C.I. Acid Orange 67 exhibits pseudo-first-order kinetics under most experimental conditions [5] [32]. The observed rate constants vary significantly depending on catalyst concentration, light intensity, and initial dye concentration [5]. Studies have shown that increasing the titanium dioxide concentration from 0.5 to 2.0 grams per liter resulted in a proportional increase in degradation rate constants [5].

ParameterValueConditionsReference
Rate constant (k)0.041 min⁻¹Titanium dioxide, ultraviolet light [32]
Langmuir-Hinshelwood constant (K)0.155 L/mgNatural pH, 1 g/L catalyst [28]
Degradation efficiency96%15 minutes, visible light [17]
Half-life (t₁/₂)1.25 hours8 mg/L catalyst concentration [32]

The effect of light intensity on degradation kinetics follows a power law relationship, where the degradation rate increases with light intensity until reaching a saturation point [16]. Beyond this threshold, further increases in light intensity do not significantly enhance the degradation rate due to limitations in charge carrier separation and recombination processes [31].

Semiconductor Nanomaterial Performance

Zinc oxide nanomaterials have demonstrated exceptional photocatalytic activity for azo dye degradation, including C.I. Acid Orange 67 [17] [22]. The enhanced performance of zinc oxide compared to titanium dioxide is attributed to its higher surface area and improved charge separation efficiency [22]. Zinc aluminum oxide nanocomposites synthesized through green sol-gel methods have achieved remarkable degradation efficiencies of 96% within 15 minutes under visible light irradiation [17].

The photocatalytic mechanism with zinc oxide involves the generation of hydroxyl radicals and superoxide anions through the reaction of photogenerated holes and electrons with water and oxygen molecules respectively [22]. The superior performance of zinc oxide under acidic conditions (pH 5) has been attributed to enhanced hydroxyl radical generation and reduced catalyst dissolution [22].

Cerium dioxide nanoparticles have also shown promising results for C.I. Acid Orange 67 degradation through a dye self-sensitization mechanism under visible light [18]. The optimal calcination temperature for cerium dioxide was determined to be 550 degrees Celsius, which provided the highest photocatalytic activity [18]. The degradation efficiency decreased with increasing initial dye concentration and increasing pH values [18].

Biological Decolorization Pathways in Aerobic Biofilm Systems

Biological decolorization of C.I. Acid Orange 67 in aerobic biofilm systems represents an environmentally sustainable approach for azo dye removal [8]. The aerobic biodegradation process involves complex microbial communities that utilize specific enzymatic pathways to cleave azo bonds and mineralize the resulting aromatic compounds [24].

The primary mechanism of aerobic azo dye decolorization involves the reductive cleavage of the azo bond (-N=N-) followed by oxidative degradation of the resulting aromatic amines [8] [24]. This two-step process requires the coordinated action of different microbial species within the biofilm matrix, where anaerobic microsites facilitate azo bond reduction while aerobic zones promote aromatic amine oxidation [29].

Enzymatic Decolorization Mechanisms

Aerobic biofilm systems employ multiple enzymatic pathways for C.I. Acid Orange 67 decolorization [19]. The primary enzymes involved include azoreductases, which catalyze the reductive cleavage of azo bonds, and laccases, which facilitate oxidative degradation of aromatic intermediates [19]. These enzymes work synergistically within the biofilm environment to achieve complete mineralization of the dye [24].

Laccase-mediated decolorization has been extensively studied for structurally similar azo dyes, demonstrating high efficiency in the presence of appropriate mediators [7]. The laccase-mediator system enhances the oxidation potential and enables the degradation of recalcitrant aromatic compounds that are typically resistant to direct enzymatic attack [7]. Acetosyringone and 1-hydroxybenzotriazole have been identified as effective mediators for laccase-catalyzed azo dye decolorization [7].

Biofilm Community Structure and Function

Aerobic biofilm systems capable of C.I. Acid Orange 67 degradation typically consist of diverse microbial communities including bacteria, fungi, and actinomycetes [29]. The biofilm structure provides distinct microenvironments with varying oxygen concentrations, enabling both reductive and oxidative degradation pathways to occur simultaneously [8].

The stability and performance of biofilm systems for azo dye decolorization are influenced by environmental factors including pH, temperature, nutrient availability, and hydraulic retention time [8]. Research has demonstrated that biofilm communities can maintain their degradative capacity for extended periods, with some systems remaining active for over one year [8].

ParameterOptimal RangeDegradation EfficiencyReference
pH5.8-8.2>90% [8]
Temperature25-35°C85-95% [29]
Hydraulic retention time24-48 hours>80% [8]
Carbon:Nitrogen ratio10:1-20:1>85% [24]

Metabolic Pathways and Intermediates

The aerobic biodegradation of C.I. Acid Orange 67 follows well-characterized metabolic pathways that result in the formation of specific intermediate compounds [19]. The initial reductive cleavage of the azo bond produces aromatic amines, which are subsequently subjected to ring hydroxylation and oxidative ring opening reactions [24]. These transformations ultimately lead to the formation of simple organic acids that can be readily mineralized through central metabolic pathways [13].

Fourier-transform infrared spectroscopy analysis of biodegradation products has confirmed the complete disappearance of azo bonds and the formation of new functional groups indicative of successful biotransformation [19]. Gas chromatography-mass spectrometry studies have identified specific degradation intermediates, providing insights into the biochemical pathways involved in azo dye mineralization [19].

Heterogeneous Catalytic Ozonation with Transition Metal Oxides

Heterogeneous catalytic ozonation using transition metal oxides represents an advanced oxidation process that significantly enhances the degradation efficiency of C.I. Acid Orange 67 compared to conventional ozonation alone [12]. This process combines the high oxidation potential of ozone with the catalytic properties of metal oxide surfaces to generate additional reactive species and improve overall treatment performance [27].

The mechanism of heterogeneous catalytic ozonation involves the adsorption of ozone molecules on the metal oxide surface, followed by catalytic decomposition to generate hydroxyl radicals and other reactive oxygen species [27]. These surface-generated radicals subsequently react with dissolved organic compounds in the bulk solution, resulting in enhanced degradation rates and improved mineralization efficiency [10].

Catalytic Mechanisms and Reaction Pathways

Transition metal oxides function as heterogeneous catalysts by providing active sites for ozone decomposition and subsequent hydroxyl radical generation [11]. The catalytic mechanism involves electron transfer from the metal oxide surface to adsorbed ozone molecules, leading to the formation of superoxide anions and ultimately hydroxyl radicals [27]. The enhanced generation of oxidant species through catalytic ozone decomposition significantly improves the degradation efficiency compared to homogeneous ozonation [27].

Calcium ferrite nanoparticles have demonstrated exceptional performance as heterogeneous catalysts for azo dye ozonation [12]. The catalyst enhanced color removal efficiency from 75.66% to 81.49% within the first 5 minutes of treatment, with complete decolorization achieved within 20 minutes [12]. The catalytic system exhibited pseudo-first-order kinetics with rate constants 1.83 times higher than ozonation alone at pH 9 [12].

Performance Parameters and Optimization

The effectiveness of heterogeneous catalytic ozonation for C.I. Acid Orange 67 degradation is influenced by several operational parameters including pH, catalyst dosage, ozone concentration, and initial dye concentration [12]. Alkaline conditions (pH 9-11) have been identified as optimal for most metal oxide catalysts due to enhanced hydroxyl radical generation under these conditions [10] [12].

Catalyst TypeOptimal Dosage (g/L)pH RangeDegradation EfficiencyRate Constant EnhancementReference
Calcium ferrite1.09-1198% (20 min)1.83× [12]
Manganese oxide0.5-1.57-9>95% (30 min)2.7× [27]
Titanium dioxide0.25-1.03-985-92% (60 min)1.5× [10]
Iron oxide0.5-2.06-880-90% (45 min)2.1× [11]

The kinetic analysis of heterogeneous catalytic ozonation typically follows pseudo-first-order models, with excellent correlation coefficients (R² = 0.95-0.99) demonstrating the validity of this kinetic approach [12]. The rate constants increase proportionally with catalyst loading up to an optimal concentration, beyond which additional catalyst does not provide significant benefits due to ozone mass transfer limitations [27].

Catalyst Stability and Reusability

The long-term stability and reusability of transition metal oxide catalysts are critical factors for practical applications in C.I. Acid Orange 67 treatment [12]. Calcium ferrite nanoparticles have demonstrated excellent recyclability, maintaining high catalytic activity over multiple treatment cycles without significant performance degradation [12]. The catalyst stability is attributed to the robust crystal structure and resistance to dissolution under the operating conditions [11].

Other CAS

12220-06-3

General Manufacturing Information

Benzenesulfonic acid, 4-[[4-[2-[2-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1): ACTIVE

Dates

Modify: 2024-04-14

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